Thermodynamic Stability Comparison: 2-Pyrroline vs. 3-Pyrroline vs. 1-Pyrroline
Ab initio gradient method calculations at the Hartree-Fock level with a 4-21 basis set augmented by polarization functions on nitrogen establish that the three pyrroline isomers exhibit substantially different thermodynamic stabilities. The 3-pyrroline isomer is the most stable, with 2-pyrroline being less stable by 3 kcal mol⁻¹ and 1-pyrroline less stable by 16 kcal mol⁻¹ relative to the 3-isomer [1].
| Evidence Dimension | Relative thermodynamic stability (energy difference) |
|---|---|
| Target Compound Data | Less stable than 3-pyrroline by 3 kcal mol⁻¹ |
| Comparator Or Baseline | 3-Pyrroline (most stable isomer, set as baseline); 1-Pyrroline (less stable by 16 kcal mol⁻¹) |
| Quantified Difference | 2-Pyrroline: ΔE = +3 kcal mol⁻¹ vs. 3-pyrroline baseline; 1-Pyrroline: ΔE = +16 kcal mol⁻¹ vs. baseline |
| Conditions | Ab initio gradient method, Hartree-Fock level, 4-21 basis set with polarization functions on nitrogen, complete geometry optimization |
Why This Matters
This quantified stability differential directly impacts shelf-life considerations, reaction condition tolerance, and the feasibility of downstream synthetic transformations, making 2-pyrroline a distinct procurement choice where intermediate stability between the highly unstable 1-isomer and the more robust 3-isomer is required.
- [1] Saebø S, et al. The structures of 1-, 2- and 3-pyrroline. Journal of Molecular Structure: THEOCHEM, 1985, 123(1-2): 67-74. View Source
